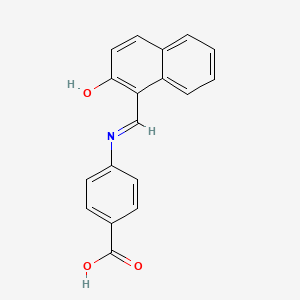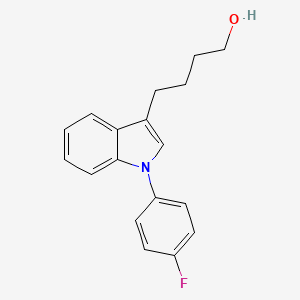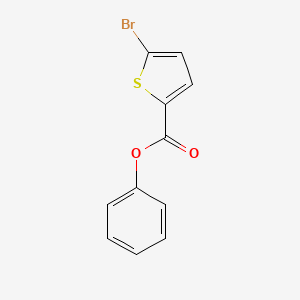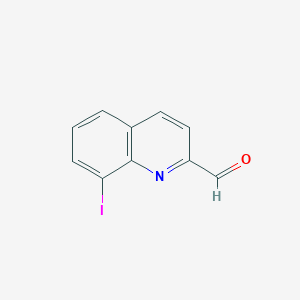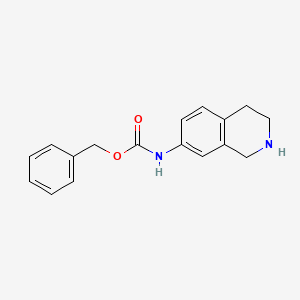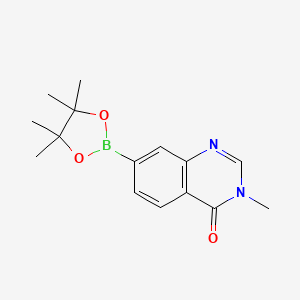
3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring and a chromenone moiety, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one typically involves the condensation of 2,4-dimethylthiazole with a suitable chromenone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
科学的研究の応用
3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The thiazole ring and chromenone moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylthiazole: A simpler thiazole derivative with similar biological activities.
7-Methoxychromen-4-one: A chromenone derivative with potential therapeutic applications.
2,4-Disubstituted thiazoles: Compounds with diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
3-(2,4-Dimethylthiazol-5-yl)-7-methoxy-4H-chromen-4-one is unique due to the combination of the thiazole and chromenone moieties, which confer a distinct set of chemical and biological properties. This combination enhances its potential as a multifunctional compound in various scientific and industrial applications.
特性
CAS番号 |
61928-53-8 |
|---|---|
分子式 |
C15H13NO3S |
分子量 |
287.3 g/mol |
IUPAC名 |
3-(2,4-dimethyl-1,3-thiazol-5-yl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C15H13NO3S/c1-8-15(20-9(2)16-8)12-7-19-13-6-10(18-3)4-5-11(13)14(12)17/h4-7H,1-3H3 |
InChIキー |
NCMZQIRCJZRZGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)C2=COC3=C(C2=O)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


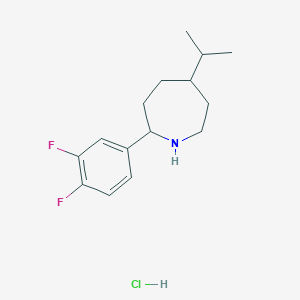
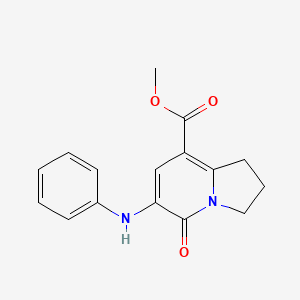
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
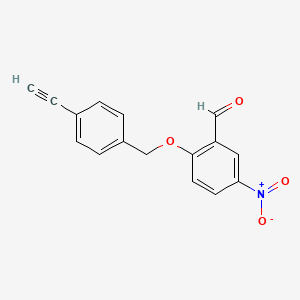

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)

